molecular formula C25H38N4O2 B4985381 4-[1-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperidine-4-carbonyl]-1,4-diazepane-1-carbaldehyde

4-[1-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperidine-4-carbonyl]-1,4-diazepane-1-carbaldehyde

Cat. No.: B4985381
M. Wt: 426.6 g/mol
InChI Key: CHRKZOKPZABXFH-UHFFFAOYSA-N
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Description

4-[1-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperidine-4-carbonyl]-1,4-diazepane-1-carbaldehyde is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperidine-4-carbonyl]-1,4-diazepane-1-carbaldehyde involves multiple steps, including the formation of piperidine and diazepane rings. Common synthetic methods include cyclization reactions, hydrogenation, and multicomponent reactions . Specific reaction conditions such as temperature, pressure, and the use of catalysts like palladium or platinum are crucial for achieving high yields and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperidine-4-carbonyl]-1,4-diazepane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and diazepanes, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[1-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperidine-4-carbonyl]-1,4-diazepane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act on various receptors or enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

What sets 4-[1-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperidine-4-carbonyl]-1,4-diazepane-1-carbaldehyde apart is its unique structure, which combines piperidine and diazepane rings. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine-4-carbonyl]-1,4-diazepane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O2/c1-21-5-2-3-6-23(21)19-26-13-9-24(10-14-26)28-15-7-22(8-16-28)25(31)29-12-4-11-27(20-30)17-18-29/h2-3,5-6,20,22,24H,4,7-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRKZOKPZABXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C(=O)N4CCCN(CC4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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